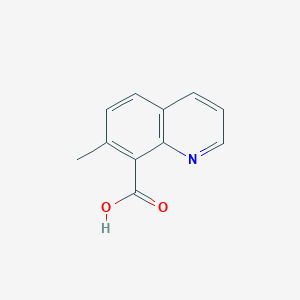
7-methylquinoline-8-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methylquinoline-8-carboxylic acid is a derivative of quinoline, a nitrogen-containing heterocyclic compound . Quinoline and its derivatives are vital in several natural products and FDA-approved drugs .
Synthesis Analysis
Quinoline and its derivatives have been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The this compound would have a methyl group attached to the 7th position and a carboxylic acid group attached to the 8th position of the quinoline structure.Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes both nucleophilic and electrophilic substitution reactions . The presence of the carboxylic acid group in this compound could further influence its reactivity.科学的研究の応用
7-methylquinoline-8-carboxylic Acid has a number of applications in scientific research. It has been used to study the mechanisms of enzyme-catalyzed reactions as well as to study the effects of various drugs on the human body. Additionally, it has been used to study the effects of environmental toxins on the body and to study the effects of various drugs on the nervous system. It has also been used to study the effects of various hormones on the body, the effects of various drugs on the immune system, and to study the effects of various drugs on the cardiovascular system.
作用機序
Target of Action
It is known that quinoline derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Quinoline derivatives typically interact with their targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking .
Biochemical Pathways
Quinoline derivatives are known to be involved in a wide range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer activities .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 1.15 (iLOGP), 2.08 (XLOGP3), 2.24 (WLOGP), 1.63 (MLOGP), and 2.28 (SILICOS-IT), with a consensus Log Po/w of 1.88 .
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The action of 7-methylquinoline-8-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s efficacy and stability could be affected by factors such as pH, temperature, and the presence of other substances . .
実験室実験の利点と制限
7-methylquinoline-8-carboxylic Acid has a number of advantages and limitations for laboratory experiments. One of the main advantages is its high yield and low cost. Additionally, it is relatively easy to synthesize and can be used in a variety of different experiments. One of the main limitations is its instability in the presence of light and oxygen, which can lead to the degradation of the compound. Additionally, it can be toxic if ingested in large amounts.
将来の方向性
7-methylquinoline-8-carboxylic Acid has a number of potential future directions. One potential direction is the use of this compound in the development of new drugs and therapies for various diseases and conditions. Additionally, research could be done to further explore its potential as a therapeutic agent for various diseases and conditions. Additionally, research could be done to further explore its potential as a catalyst for various chemical reactions. Finally, research could be done to further explore its potential as a tool for studying the effects of various drugs on the human body.
合成法
7-methylquinoline-8-carboxylic Acid can be synthesized through a variety of methods. One of the most common methods is the reaction of 8-hydroxyquinoline with methyl iodide in the presence of a base such as sodium carbonate. This reaction yields this compound in a high yield of up to 95%. Another method for synthesizing this compound is the reaction of 8-chloroquinoline with methyl iodide in the presence of a base such as potassium carbonate. This reaction yields this compound in a high yield of up to 95%.
特性
IUPAC Name |
7-methylquinoline-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-4-5-8-3-2-6-12-10(8)9(7)11(13)14/h2-6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESWBAYAPYBVQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(o-tolyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2883741.png)

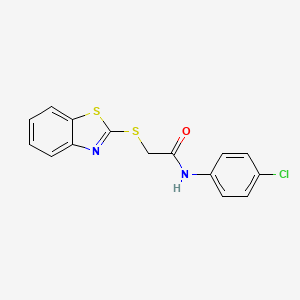
![4-[(1E)-[(adamantan-1-yl)imino]methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B2883747.png)
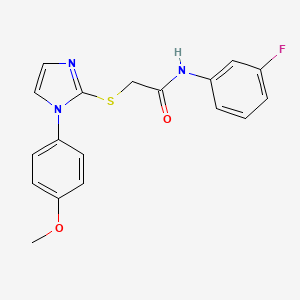
![Sodium;2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2883750.png)

![1-(2,3-Dimethoxyphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2883754.png)
![N-(4-ethoxyphenyl)-2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]acetamide](/img/structure/B2883755.png)

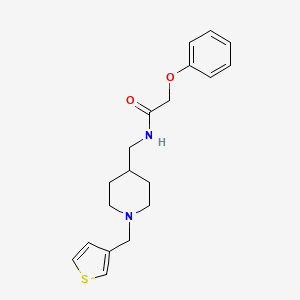
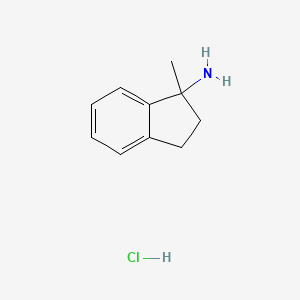
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2883761.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2883763.png)
